Dioctyl phthalate-d4

説明

特性

IUPAC Name |

dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-AMEAAFLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583593 | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-13-7 | |

| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dioctyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate-d4 (DOP-d4) is the deuterium-labeled form of dioctyl phthalate (DOP), a widely used plasticizer. In research and development, particularly in pharmacokinetic and metabolic studies, deuterated compounds like DOP-d4 serve as invaluable internal standards for quantitative analysis by techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The substitution of hydrogen with deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the unlabeled analyte in complex matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interaction pathways of Dioctyl phthalate-d4.

Chemical Properties and Structure

Dioctyl phthalate-d4, systematically named dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is characterized by the incorporation of four deuterium atoms onto the benzene ring of the phthalate core. This isotopic labeling is key to its utility as an internal standard.

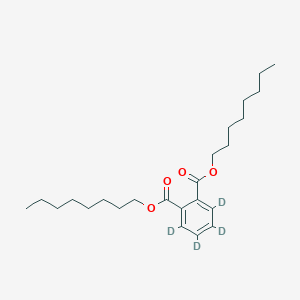

Structure:

Caption: Chemical structure of Dioctyl phthalate-d4.

Quantitative Chemical Data

The key chemical and physical properties of Dioctyl phthalate-d4 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄D₄O₄ | [1] |

| Molecular Weight | 394.58 g/mol | [2],[3],[4] |

| CAS Number | 93952-13-7 | [2],[1],[3],[4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~0.991 g/cm³ | [2] |

| Melting Point | -50 °C (lit.) | [3],[5] |

| Boiling Point | 384 °C (lit.) | [3],[5] |

| Refractive Index | n20/D 1.486 (lit.) | [3],[5] |

| SMILES | O=C(C1=C([2H])C([2H])=C([2H])C([2H])=C1C(OCCCCCCCC)=O)OCCCCCCCC | [2] |

| InChI | 1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | [3] |

Experimental Protocols

Detailed methodologies are critical for the accurate synthesis and analysis of Dioctyl phthalate-d4. The following sections provide an overview of typical experimental protocols.

Synthesis of Dioctyl Phthalate-d4

The synthesis of Dioctyl phthalate-d4 typically involves the esterification of deuterated phthalic anhydride with octanol.

A representative protocol is as follows:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap to remove the water formed during the reaction.

-

Reagents: Deuterated phthalic anhydride and a molar excess of n-octanol are added to the flask. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is introduced to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux, typically between 140-160°C. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The excess octanol is removed under reduced pressure.

-

Purification: The crude product is then neutralized with a base, such as sodium carbonate solution, washed with water, and dried over an anhydrous drying agent like magnesium sulfate. Final purification is often achieved by vacuum distillation to yield pure Dioctyl phthalate-d4.

Caption: A simplified workflow for the synthesis of Dioctyl phthalate-d4.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the quantification of Dioctyl phthalate-d4.

-

Sample Preparation: Samples are typically extracted with an organic solvent like hexane or a mixture of hexane and acetone. The extract is then concentrated and may require a cleanup step to remove interfering substances.

-

GC Conditions: A capillary column, such as a 5% phenyl-methyl silicone bonded-phase column, is commonly used. The oven temperature is programmed to start at a lower temperature and ramp up to a final temperature to ensure good separation. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is employed to monitor characteristic ions of both Dioctyl phthalate-d4 and the non-deuterated analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of Dioctyl phthalate-d4, especially in complex biological matrices.

-

Sample Preparation: For biological samples like plasma or urine, a protein precipitation step using a solvent like acetonitrile is often performed, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase.

-

LC Conditions: Reversed-phase chromatography with a C18 column is common. The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

MS/MS Conditions: Electrospray ionization (ESI) in positive or negative ion mode is used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Dioctyl phthalate-d4 and the target analyte are monitored.

Caption: General experimental workflow for the analysis of Dioctyl phthalate-d4.

Biological Interactions and Signaling Pathways

While Dioctyl phthalate-d4 itself is primarily used as a tracer and internal standard, its non-deuterated counterpart, Dioctyl phthalate (DOP), is known to be an endocrine-disrupting chemical (EDC). Understanding the biological pathways affected by DOP provides crucial context for studies involving its deuterated analog. Phthalates can exert their effects through various molecular mechanisms, primarily by interacting with nuclear receptors.

Key Signaling Pathways:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Phthalates can bind to and activate the AhR, a ligand-activated transcription factor. Upon activation, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) on DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. This pathway is implicated in toxic responses and can influence other signaling pathways.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway: Phthalates and their metabolites can act as ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. Activation of PPARγ by phthalates can disrupt normal metabolic processes.

-

Estrogen and Androgen Receptor Pathways: Phthalates can exhibit weak estrogenic or anti-androgenic activities by binding to the estrogen receptor (ER) and the androgen receptor (AR), respectively. This can interfere with normal endocrine signaling, potentially leading to reproductive and developmental effects.

Caption: Overview of key signaling pathways affected by Dioctyl Phthalate.

Conclusion

Dioctyl phthalate-d4 is an essential tool for researchers in various scientific disciplines, enabling precise and accurate quantification of its non-deuterated analog. A thorough understanding of its chemical properties, structure, and the biological pathways influenced by its parent compound is critical for the design and interpretation of toxicological and metabolic studies. This guide provides a foundational overview to support professionals in drug development and related research fields.

References

- 1. The Action of Di-(2-Ethylhexyl) Phthalate (DEHP) in Mouse Cerebral Cells Involves an Impairment in Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

A Technical Guide to Dioctyl Phthalate-d4: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dioctyl phthalate-d4, a deuterated internal standard crucial for the accurate quantification of phthalates in various matrices. This document details its fundamental properties, provides comprehensive experimental protocols for its use in analytical chemistry, and illustrates relevant metabolic pathways and experimental workflows.

Core Properties of Dioctyl Phthalate-d4

Dioctyl phthalate-d4 (DNOP-d4) is the deuterium-labeled form of Dioctyl phthalate, a common plasticizer. Its use as an internal standard is critical in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for analyte loss during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

| Property | Value | Reference |

| CAS Number | 93952-13-7 | [1] |

| Molecular Weight | 394.58 g/mol | N/A |

| Linear Formula | C₆D₄[CO₂CH₂(CH₂)₆CH₃]₂ | N/A |

| Synonyms | Dioctyl phthalate-3,4,5,6-d4, DNOP-d4, Di-n-octyl phthalate-d4 | [1] |

Experimental Protocols: Quantification of Phthalates using Dioctyl Phthalate-d4

The following protocols are representative of the use of Dioctyl phthalate-d4 as an internal standard for the quantification of phthalates in liquid samples, such as beverages or environmental water samples. These are based on established methods like those from the International Organisation of Vine and Wine (OIV) and the US Environmental Protection Agency (EPA).[1][2][3]

Preparation of Standard Solutions

a. Stock Solutions:

-

Phthalate Analyte Stock Solution (1 g/L): Accurately weigh 100 mg of each target phthalate analyte into a 100 mL volumetric flask. Dissolve and make up to the mark with isohexane.

-

Dioctyl Phthalate-d4 (Internal Standard) Stock Solution (0.5 g/L): Transfer the entire contents of a sealed 25 mg ampoule of Dioctyl phthalate-d4 into a 50 mL volumetric flask. Make up to the mark with isohexane.[1]

b. Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the phthalate analyte stock solution in isohexane to achieve the desired concentration range.

-

Spike each calibration standard with a constant known amount of the Dioctyl phthalate-d4 internal standard stock solution.

Sample Preparation (Liquid-Liquid Extraction)

-

To a 15 mL sample (e.g., coffee brew, wine), add a known volume of a surrogate standard solution (if used to monitor extraction efficiency).[4]

-

Perform a liquid-liquid extraction by adding 10 mL of hexane and shaking vigorously for at least one minute. Repeat the extraction two more times, combining the organic phases.[4]

-

Concentrate the combined extracts to a smaller volume using a rotary evaporator at approximately 36°C, followed by drying under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in a known volume of isohexane (e.g., 1 mL).

-

Add a precise volume of the Dioctyl phthalate-d4 internal standard solution to the final extract before analysis.[1][4]

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: DB-1 or equivalent (e.g., 15 m x 0.25 mm inner diameter, 0.1 µm film thickness).[5]

-

Injector: Splitless mode at 280°C.[5]

-

Oven Temperature Program: Hold at 80°C for 2 minutes, ramp to 210°C at 8°C/min and hold for 5 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[5]

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for each phthalate and the internal standard should be monitored.

-

Data Analysis

-

For each phthalate analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard (Dioctyl phthalate-d4) peak area against the concentration of the analyte.

-

Quantify the amount of each phthalate in the samples by using the generated calibration curves.

Visualizations

Experimental Workflow

Caption: Experimental workflow for phthalate quantification using Dioctyl phthalate-d4.

Metabolic Pathway of Dioctyl Phthalate

The metabolism of dioctyl phthalate primarily involves hydrolysis to its monoester, followed by further oxidative metabolism.[6]

Caption: Simplified metabolic pathway of Dioctyl Phthalate.

References

- 1. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Dioctyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dioctyl phthalate-d4 (DOP-d4). The methodologies outlined herein are compiled from established chemical synthesis and analytical principles, offering a framework for the preparation and characterization of this deuterated internal standard, which is crucial for sensitive and accurate quantification of Dioctyl phthalate in various matrices.

Introduction

Dioctyl phthalate (DOP) is a widely used plasticizer, and its ubiquitous presence in the environment and consumer products necessitates accurate monitoring. Deuterated internal standards, such as Dioctyl phthalate-d4, are indispensable for mass spectrometry-based quantitative analyses, as they correct for matrix effects and variations in sample processing. This guide details a viable synthetic route to DOP-d4 and the analytical methods for determining its isotopic purity.

Synthesis of Dioctyl Phthalate-d4

The synthesis of Dioctyl phthalate-d4 is analogous to the well-established methods for its non-deuterated counterpart, primarily involving the esterification of a deuterated precursor, phthalic anhydride-d4, with an appropriate octanol. A general and efficient synthetic route for a range of deuterium-labeled phthalate esters has been described starting from o-xylene-D10, which can be converted to phthalic anhydride-d4.[1]

Reaction Principle

The core of the synthesis is the acid-catalyzed esterification of phthalic anhydride-d4 with 2-ethylhexanol. The reaction proceeds in two steps: a rapid formation of a monoester followed by a slower, equilibrium-driven conversion to the diester.[2][3][4]

Experimental Protocol

This protocol is adapted from established methods for the synthesis of dioctyl phthalate.[5][6][7][8][9]

Materials:

-

Phthalic anhydride-d4 (C₆D₄(CO)₂O)

-

2-Ethylhexanol

-

Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like sulfated zirconia)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-d4, a molar excess of 2-ethylhexanol (typically a 2.1 to 2.5 molar ratio relative to the anhydride), and a catalytic amount of the chosen acid catalyst (e.g., 0.5-1 mol% of p-toluenesulfonic acid). Add toluene to the flask to facilitate the azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux (typically 140-160°C). The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 2-ethylhexanol. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Dioctyl phthalate-d4.

Isotopic Purity Assessment

The isotopic purity of the synthesized Dioctyl phthalate-d4 is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining the isotopic distribution of a labeled compound.

3.1.1. Experimental Protocol (GC-HRMS)

This protocol is a general guideline and may require optimization based on the available instrumentation.

Instrumentation:

-

Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Dioctyl phthalate-d4 in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatography conditions should be optimized to achieve good separation of the analyte from any impurities. The mass spectrometer should be operated in full scan mode with high resolution to accurately measure the mass-to-charge ratio (m/z) of the molecular ions and characteristic fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak cluster of Dioctyl phthalate-d4.

-

Determine the theoretical m/z values for the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4).

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

-

3.1.2. Quantitative Data Summary

The following table presents the theoretical exact masses for the molecular ions ([M]⁺) of Dioctyl phthalate and its deuterated isotopologues.

| Isotopologue | Formula | Theoretical Exact Mass (m/z) |

| d0 | C₂₄H₃₈O₄ | 390.2770 |

| d1 | C₂₄H₃₇DO₄ | 391.2833 |

| d2 | C₂₄H₃₆D₂O₄ | 392.2896 |

| d3 | C₂₄H₃₅D₃O₄ | 393.2958 |

| d4 | C₂₄H₃₄D₄O₄ | 394.3021 |

Isotopic purity is calculated as: (%d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the position of deuterium labeling by observing the absence of signals at the expected deuterated positions.

3.2.1. Experimental Protocol

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurate amount of the synthesized Dioctyl phthalate-d4 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

-

Data Analysis: Compare the obtained ¹H NMR spectrum with a reference spectrum of non-deuterated Dioctyl phthalate. The absence or significant reduction of the aromatic proton signals (typically in the range of 7.5-7.7 ppm) confirms the successful deuteration of the aromatic ring. The integration of the remaining proton signals corresponding to the octyl chains should be consistent with the structure.

3.2.2. Expected ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for both non-deuterated and deuterated Dioctyl phthalate.

| Protons | Non-deuterated DOP (ppm) | Expected in DOP-d4 (ppm) |

| Aromatic (C₆H ₄) | ~7.5 - 7.7 (m, 4H) | Absent or significantly reduced |

| -O-CH ₂- | ~4.2 (m, 4H) | ~4.2 (m, 4H) |

| -CH - | ~1.7 (m, 2H) | ~1.7 (m, 2H) |

| -(CH ₂)₅- | ~1.3 - 1.4 (m, 20H) | ~1.3 - 1.4 (m, 20H) |

| -CH ₃ | ~0.9 (t, 12H) | ~0.9 (t, 12H) |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of Dioctyl phthalate-d4. The successful synthesis relies on the principles of acid-catalyzed esterification using a deuterated starting material. Rigorous analytical characterization using HRMS and NMR is essential to confirm the isotopic enrichment and structural integrity of the final product, ensuring its suitability as an internal standard for high-precision quantitative analysis.

References

- 1. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 6. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 7. researchgate.net [researchgate.net]

- 8. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Certificate of Analysis for Dioctyl Phthalate-d4

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. Dioctyl phthalate-d4 (DNOP-d4), a deuterium-labeled internal standard, is crucial for the accurate quantification of its unlabeled counterpart in various matrices.[1][2] A Certificate of Analysis (CoA) is the essential document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of this standard. This guide offers an in-depth look at the typical data and methodologies presented in a CoA for Dioctyl phthalate-d4.

Data Presentation: Summary of Quantitative Data

A CoA for Dioctyl phthalate-d4 quantifies its physical, chemical, and analytical properties. The following tables summarize the typical data found.

Table 1: Physical and Chemical Properties of Dioctyl Phthalate-d4

| Property | Value |

| CAS Number | 93952-13-7[3] |

| Molecular Formula | C₂₄H₃₄D₄O₄ |

| Linear Formula | C₆D₄[CO₂CH₂(CH₂)₆CH₃]₂ |

| Molecular Weight | 394.58 g/mol [1][3] |

| Appearance | Clear, colorless liquid[4][5] |

| Format | Neat[3] |

| Melting Point | -50 °C (lit.) |

| Boiling Point | 384 °C (lit.) |

| Refractive Index | n20/D 1.486 (lit.) |

| Storage Temperature | +4°C[3] |

Table 2: Analytical Specifications and Typical Results

| Test Parameter | Specification | Method |

| Chemical Purity | ≥98%[5][6] | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[3] |

| Isotopic Enrichment | ≥98%[7] | High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR)[8] |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Water Content | ≤0.1% | Karl Fischer (KF) Titration[5] |

| Residual Solvents | Conforms to specification | Headspace GC-MS |

Experimental Protocols

Detailed methodologies are critical for the replication and verification of results. The following are typical protocols for key experiments cited in a Dioctyl phthalate-d4 CoA.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

This method quantifies the percentage of Dioctyl phthalate-d4 relative to any organic impurities.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Dioctyl phthalate-d4 sample.

-

Dilute with a high-purity solvent such as n-hexane or toluene in a volumetric flask to achieve a final concentration of about 1 mg/mL.[9]

-

Vortex the solution to ensure homogeneity and filter through a 0.45 µm PTFE syringe filter before injection.[9]

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent GC system or equivalent with a Flame Ionization Detector (FID).

-

Column: Capillary column suitable for phthalate analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/minute, and hold for 5 minutes.

-

Detector Temperature: 310 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

Protocol 2: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol determines the percentage of molecules that are labeled with the desired number of deuterium atoms.[8]

-

Sample Preparation:

-

Prepare a dilute solution of the Dioctyl phthalate-d4 standard (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

-

Instrumentation (Typical Conditions):

-

Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, often coupled with liquid chromatography (LC-ESI-HR-MS).[8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 350-450).

-

Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the sample.

-

Extract the ion chromatograms for the unlabeled compound (M+0) and all possible deuterated isotopologues (M+1, M+2, M+3, M+4).

-

Integrate the areas of the isotopic ion peaks.[8]

-

Calculate the isotopic enrichment for the D4 species.

-

Formula: Isotopic Enrichment (D4 %) = [Intensity(M+4) / Σ(Intensities of M+0 to M+4)] × 100.

-

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure and the position of the deuterium labels.[8]

-

Sample Preparation:

-

Dissolve an appropriate amount of the Dioctyl phthalate-d4 sample (typically 5-10 mg) in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

-

Instrumentation (Typical Conditions):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H-NMR: To identify and integrate signals from the non-deuterated positions. The absence or significant reduction of signals from the aromatic region confirms deuteration at the 3,4,5,6-positions of the benzene ring.

-

¹³C-NMR: To confirm the carbon skeleton of the molecule.

-

²H-NMR: Can be used to directly observe the deuterium signal and confirm the labeling positions.[10]

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Compare the observed chemical shifts and coupling constants with known values for Dioctyl phthalate to confirm the overall structure.

-

Analyze the ¹H-NMR spectrum to ensure the reduction in integration of the aromatic protons corresponds to the expected level of deuteration.

-

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the quality control and certification of a Dioctyl phthalate-d4 analytical standard.

Caption: Workflow for the analysis and certification of Dioctyl phthalate-d4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Di-n-octyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 4. Certificate of Analysis [alphachemika.co]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. bastone-plastics.com [bastone-plastics.com]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Dioctyl phthalate-d4 (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Dioctyl phthalate-d4, a deuterated internal standard crucial for analytical applications. While the primary focus is on its melting and boiling points, this document also contextualizes its use in experimental workflows.

Introduction

Dioctyl phthalate-d4 (DOP-d4) is the deuterated analogue of Dioctyl phthalate (DOP), a widely used plasticizer. In scientific research, particularly in analytical chemistry, DOP-d4 serves as an indispensable internal standard for the accurate quantification of DOP in various matrices. Its physical properties are fundamental to its application and handling. Due to the nature of deuterium substitution, the physical properties of DOP-d4 are virtually identical to those of its non-deuterated counterpart.

Physical Properties

The key physical properties of Dioctyl phthalate-d4 are summarized below. These values are consistent with those reported for the parent compound, Dioctyl phthalate.

| Property | Value |

| Melting Point | -50 °C |

| Boiling Point | 384 °C |

| Appearance | Transparent, colorless to slightly colored, oily liquid[1] |

| Density | Approximately 0.985 g/mL at 25 °C |

Note: The melting and boiling points for Dioctyl phthalate-3,4,5,6-d4 are reported to be the same as the non-deuterated form.[2]

Experimental Protocols

Standardized methodologies are employed to determine the melting and boiling points of chemical compounds like Dioctyl phthalate-d4. While specific experimental reports for the deuterated compound are not detailed in publicly available literature, the following represents typical protocols.

Melting Point Determination:

The melting point is typically determined using a capillary method, such as the one outlined in the OECD Guideline for Testing of Chemicals, Section 102. In this method, a small, finely ground sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point. For a substance like DOP-d4, which has a very low melting point, a cryostat would be necessary to achieve and control the required temperatures.

Boiling Point Determination:

The boiling point is determined by methods such as those described in ASTM D1078 or OECD Guideline 103. A common laboratory method involves heating the liquid in a flask equipped with a condenser and a calibrated thermometer. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure, and stable boiling is observed, is recorded as the boiling point. Given the high boiling point of DOP-d4, distillation under reduced pressure is often employed to prevent decomposition, with the boiling point at atmospheric pressure then extrapolated.

Application in Experimental Workflows

As Dioctyl phthalate-d4 is not a pharmacologically active agent, it is not involved in biological signaling pathways. Its primary role is as an internal standard in analytical testing, particularly for isotope dilution mass spectrometry (IDMS). This technique allows for the precise quantification of Dioctyl phthalate in environmental, biological, or industrial samples.

Below is a diagram illustrating a typical experimental workflow for the quantification of Dioctyl phthalate using DOP-d4 as an internal standard.

Caption: Workflow for Dioctyl Phthalate quantification using a d4-labeled internal standard.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Dioctyl Phthalate-d4

This guide provides a comprehensive overview of the solubility and stability of Dioctyl phthalate-d4 (DNOP-d4), a deuterated form of Dioctyl phthalate (DOP). Given that the primary application of DNOP-d4 is as an internal standard in analytical chemistry, its behavior in various solvents and its stability are critical for accurate quantification of its non-deuterated counterpart.[1][2] The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated analogs. Therefore, where specific data for DNOP-d4 is not available, data for DOP is used as a reliable proxy.

Solubility Profile

Dioctyl phthalate is characterized by its lipophilic nature, rendering it readily soluble in most organic solvents but practically insoluble in water.[3][4][5] This property is fundamental to its use as a plasticizer and is a key consideration for its handling and analysis in a laboratory setting.

Quantitative Solubility Data

The following table summarizes the solubility of Dioctyl phthalate in various solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 0.1 g/L | 20 |

| Ethanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Mineral Oil | Soluble | Not Specified |

| Carbon Tetrachloride | Slightly Soluble | 20 |

Data primarily refers to Dioctyl Phthalate (DOP) and is expected to be nearly identical for DNOP-d4.[3][4][6][7]

Stability and Storage

Dioctyl phthalate is a chemically stable compound under standard laboratory conditions.[8][9] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Stability Data and Storage Recommendations

| Parameter | Information |

| Chemical Stability | Stable under normal conditions of use, storage, and transport.[8][10] Hazardous polymerization will not occur.[8][9] |

| Conditions to Avoid | High temperatures, direct sunlight, open flames, sparks, and other sources of ignition.[7][9][10] |

| Incompatible Materials | Strong oxidizing agents, nitrates, acids, and alkalis.[7][8] |

| Hazardous Decomposition | Under fire conditions, may produce irritating and toxic fumes, including carbon oxides.[7] |

| Recommended Storage | Store in a cool, dry, well-ventilated area in tightly closed containers.[11][12][13] Containers should be kept upright to prevent leakage.[12] |

| Long-term Stability | Exhibits good resistance to degradation from light and ultraviolet radiation, contributing to a long shelf life.[3] |

Experimental Protocols

Accurate determination of solubility and stability requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of phthalates.[14]

Protocol 1: Determination of Solubility by Gas Chromatography (GC)

-

Preparation of Standard Solutions: Prepare a stock solution of Dioctyl phthalate-d4 in a solvent in which it is freely soluble (e.g., hexane or toluene). Create a series of calibration standards by diluting the stock solution.[2][15]

-

Sample Preparation: Create a saturated solution of DNOP-d4 in the test solvent by adding an excess of the compound to the solvent. Equilibrate the solution by stirring or shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

Filtration: Filter the saturated solution using a 0.45 µm PTFE membrane to remove any undissolved solid.[15]

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

GC Analysis: Inject the diluted sample and the calibration standards into the GC system.

-

Quantification: Determine the concentration of DNOP-d4 in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution to determine its solubility.

Protocol 2: Stability Assessment by HPLC

-

Forced Degradation Study: Expose solutions of Dioctyl phthalate-d4 to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

-

Acidic/Basic: Use solutions of HCl and NaOH.

-

Oxidative: Use a solution of hydrogen peroxide.

-

Thermal: Expose the sample to elevated temperatures.

-

Photolytic: Expose the sample to UV light.

-

-

Sample Preparation: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

-

HPLC Analysis: Analyze the samples using an appropriate HPLC method.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detector: A UV detector or a Mass Spectrometer (MS/MS) for higher sensitivity and specificity.[14]

-

-

Data Analysis: Monitor the decrease in the peak area of the parent compound (DNOP-d4) over time. Identify any degradation products by their retention times and, if using MS, their mass-to-charge ratios. The rate of degradation can be calculated to determine the compound's half-life under each condition.

Visualizations

Workflow for Solubility and Stability Analysis

Caption: Workflow for assessing the solubility and stability of a chemical compound.

Biodegradation Pathway of Dioctyl Phthalate

The biodegradation of Dioctyl Phthalate typically proceeds via hydrolysis of the ester bonds, followed by aromatic ring cleavage.

Caption: Proposed aerobic biodegradation pathway for Dioctyl Phthalate (DOP).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dioctyl phthalate (DOP) - Pars Banu Shimi [banouchem.com]

- 4. DIOCTYL PHTALATE - Ataman Kimya [atamanchemicals.com]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. Dioctyl Phthalate DOP [greenchemintl.com]

- 7. redox.com [redox.com]

- 8. yuanlongchem.com [yuanlongchem.com]

- 9. aglayne.com [aglayne.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nbinno.com [nbinno.com]

- 12. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. bastone-plastics.com [bastone-plastics.com]

A Technical Guide to Dioctyl Phthalate-d4 Analytical Standard: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, specifications, and analytical applications of Dioctyl phthalate-d4 (DNOP-d4) as an analytical standard. This deuterated internal standard is crucial for the accurate quantification of dioctyl phthalate and other phthalates in various matrices by compensating for sample preparation losses and instrumental variability.

Commercial Suppliers and Specifications

Several reputable chemical suppliers offer Dioctyl phthalate-d4 analytical standard. The table below summarizes the key specifications from prominent vendors to facilitate comparison and selection.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) | Format |

| Sigma-Aldrich (MilliporeSigma) | 34193 / 48887 | 93952-13-7 | C₆D₄[CO₂CH₂(CH₂)₆CH₃]₂ | 394.58 | ≥99% (CP) | 98 | Neat |

| LGC Standards | TRC-D481752 | 93952-13-7 | C₂₄H₃₄D₄O₄ | 394.58 | >95% (HPLC)[1] | Not Specified | Neat |

| Cambridge Isotope Laboratories, Inc. | DLM-1630 | 93952-13-7 | C₆D₄(COO(CH₂)₃CH₃)₂ | 394.58 | 98%[2] | Not Specified | Neat / Solution[2][3] |

| MedChemExpress | HY-W013755S | 93952-13-7 | C₂₄H₃₄D₄O₄ | 394.58 | 99.0% | Not Specified | Neat |

Experimental Protocol: Quantification of Phthalates in a Polymer Matrix using GC-MS

The following is a representative experimental protocol for the quantification of dioctyl phthalate in a polymer matrix, such as polyvinyl chloride (PVC), using gas chromatography-mass spectrometry (GC-MS) with Dioctyl phthalate-d4 as an internal standard. This method is adapted from established analytical procedures for phthalate analysis.[4][5]

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide residue grade or equivalent)

-

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of Dioctyl phthalate-d4 in hexane.

-

Calibration Standards: Prepare a series of calibration standards containing the target phthalate(s) at concentrations ranging from 0.1 to 50 µg/mL in hexane. Spike each calibration standard with the Dioctyl phthalate-d4 internal standard to a final concentration of 10 µg/mL.

-

Sample: Polymer material to be analyzed.

Sample Preparation: Solvent Extraction

-

Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction.

-

Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the Dioctyl phthalate-d4 internal standard stock solution to the sample.

-

Extraction: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate the extraction of phthalates from the polymer matrix.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer residue from the solvent extract.

-

Collection: Carefully transfer the supernatant (solvent extract) to a clean glass vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977C MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/minute to 220°C, hold for 2 minutes.

-

Ramp 2: 5°C/minute to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dioctyl phthalate (DNOP) | 149 | 167 | 279 |

| Dioctyl phthalate-d4 (DNOP-d4) | 153 | 171 | 283 |

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the target phthalate to the peak area of the Dioctyl phthalate-d4 internal standard against the concentration of the target phthalate in the calibration standards.

-

Quantification: Determine the concentration of the target phthalate in the sample extract by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Final Calculation: Calculate the final concentration of the phthalate in the original polymer sample, taking into account the initial sample weight and the volume of extraction solvent used.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the analytical process described above.

Caption: Experimental workflow for phthalate analysis.

Caption: Role of Dioctyl phthalate-d4 in accurate analysis.

References

- 1. Di-n-octyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 2. Di-ð-octyl phthalate (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1630-0.1 [isotope.com]

- 3. Di-ð-octyl phthalate (ring-Dâ, 98%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, DLM-1630-1.2 [isotope.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

In-Depth Technical Guide to the Safety and Handling of Dioctyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dioctyl phthalate-d4 (CAS Number: 93952-13-7), a deuterated analog of Dioctyl phthalate (DOP). While the toxicological properties of Dioctyl phthalate-d4 have not been extensively studied, the information presented here is based on available data for the deuterated compound and supplemented with extensive data for its non-deuterated counterpart, Di(2-ethylhexyl) phthalate (DEHP), under the reasonable scientific assumption that the deuteration on the phenyl ring does not significantly alter its primary toxicological and metabolic characteristics.

Chemical and Physical Properties

Dioctyl phthalate-d4 is a colorless, oily liquid.[1][2] The primary difference from its non-deuterated form is the replacement of four hydrogen atoms on the benzene ring with deuterium, resulting in a slightly higher molecular weight.[3]

| Property | Value | Reference |

| CAS Number | 93952-13-7 | [3] |

| Linear Formula | C₆D₄[CO₂CH₂(CH₂)₆CH₃]₂ | [3] |

| Molecular Weight | 394.58 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 384 °C (lit.) | [3] |

| Melting Point | -50 °C (lit.) | [3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |

| Density | 0.982 - 0.988 g/cm³ at 20 °C | [5] |

| Solubility in Water | Not soluble | [6] |

Hazard Identification and Toxicological Profile

Dioctyl phthalate-d4 is classified as a substance that may cause long-lasting harmful effects to aquatic life.[3] Based on data for the non-deuterated form (DEHP), it is suspected of causing cancer and may damage fertility or the unborn child.[4][7]

Acute Toxicity: DEHP exhibits low acute toxicity via oral and dermal routes.[7] Ingestion may cause gastrointestinal irritation, including nausea, abdominal cramps, and diarrhea.[7][8] Mild skin and eye irritation may also occur upon direct contact.[9]

Chronic Toxicity and Endocrine Disruption: The primary concern with Dioctyl phthalate and its analogs is their potential as endocrine-disrupting chemicals (EDCs).[10] Phthalates can interfere with the body's hormonal systems, acting as anti-androgens and potentially impacting reproductive health and development.[11][12]

| Endpoint | Observation (based on DEHP) | Reference |

| Carcinogenicity | Possibly carcinogenic to humans (Group 2B) | [7] |

| Reproductive Toxicity | May damage fertility or the unborn child | [2][7] |

| Endocrine Disruption | Acts as an androgen antagonist | [11] |

| Target Organs | Liver, kidneys, thyroid, reproductive system | [13] |

Signaling and Metabolic Pathways

Endocrine Disruption Pathway: Phthalates, including DOP, can exert their endocrine-disrupting effects through various mechanisms. A primary pathway involves the antagonism of the androgen receptor (AR), which can disrupt normal male reproductive development. They may also interact with other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs).[14]

References

- 1. nbinno.com [nbinno.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. Dioctyl phthalate-3,4,5,6-d4 analytical standard 93952-13-7 [sigmaaldrich.com]

- 4. cometchemical.com [cometchemical.com]

- 5. bastone-plastics.com [bastone-plastics.com]

- 6. researchgate.net [researchgate.net]

- 7. redox.com [redox.com]

- 8. magnakron.com [magnakron.com]

- 9. yuanlongchem.com [yuanlongchem.com]

- 10. pishrochem.com [pishrochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cpsc.gov [cpsc.gov]

- 14. mdpi.com [mdpi.com]

Storage conditions for deuterated internal standards

An In-depth Technical Guide to the Storage of Deuterated Internal Standards

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative analysis, ensuring their stability and integrity is paramount for accurate and reproducible results. This guide provides a comprehensive overview of the best practices for the storage and handling of these critical reagents, including detailed experimental protocols and visual workflows.

Core Principles of Storage

The primary goal of proper storage is to maintain the chemical and isotopic purity of the deuterated internal standard.[1] The stability of these compounds is influenced by several factors, including temperature, light, moisture, and the solvent used for dissolution.[1][2] Deuterium itself is a stable isotope and does not decay; however, the organic molecule to which it is attached can be susceptible to degradation.[1]

Temperature

Controlled temperature is a critical factor in minimizing chemical degradation.[1] The appropriate storage temperature depends on whether the standard is in solid (neat) form or in a solution.

-

Solid (Neat) Form: It is generally recommended to store solid deuterated internal standards in a refrigerated and desiccated environment (≤8°C).[3]

-

Stock Solutions: Stock solutions are typically stored frozen at -20°C.[3] Repeated freeze-thaw cycles should be avoided as they can degrade the standard.[1] It is advisable to prepare single-use aliquots to minimize this.[4]

-

Working Solutions: Working solutions are less stable than stock solutions. It is often recommended to prepare them fresh on the day of analysis.[3] If storage is necessary, it should be for a short period under refrigeration.[3]

Light and Moisture

Protection from light and moisture is crucial to prevent degradation and maintain isotopic purity.

-

Light: Exposure to light can catalyze the degradation of certain compounds. Therefore, it is best practice to store deuterated standards in amber vials or other light-protecting containers.[1][5]

-

Moisture: Deuterated compounds, especially in solid form, can be hygroscopic.[6] Moisture can be a source of protons that may lead to hydrogen-deuterium (H/D) back-exchange, which reduces the isotopic enrichment of the standard.[1] Storing standards in tightly sealed containers, in a desiccator, or under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.[1][5]

Solvent Selection

The choice of solvent for preparing stock and working solutions can significantly impact the stability of a deuterated internal standard.

-

Aprotic and Anhydrous Solvents: For preparing stock solutions, aprotic and anhydrous solvents such as acetonitrile or DMSO are often recommended.[1]

-

pH Considerations: The pH of the solution can influence the rate of H/D exchange.[7] Acidic or basic conditions can catalyze this exchange.[7][8] Therefore, storage in acidic or basic solutions should generally be avoided unless the stability of the specific compound under those conditions has been verified.[8] For many compounds, the minimum exchange rate is in a near-neutral pH range.[7]

Quantitative Data on Stability

The stability of a deuterated internal standard is highly specific to its chemical structure and storage conditions. Therefore, it is crucial to perform stability tests to determine the appropriate storage duration for your specific standards and conditions.[3] The following tables summarize general acceptance criteria for stability assessments as recommended in bioanalytical method validation guidelines.

| Stability Test | Storage Condition | Acceptance Criteria (Mean Response vs. Comparison Samples) | Reference |

| Freeze-Thaw Stability | Minimum of three freeze-thaw cycles (-20°C or -80°C to room temperature) | Within ±15% | [9] |

| Bench-Top Stability | Room temperature for a duration mimicking sample handling time | Within ±15% | [9] |

| Long-Term Stability | Intended storage temperature (e.g., -20°C or -80°C) for the study duration | Within ±15% | [9] |

| Parameter | Condition | Effect on Stability | Reference |

| Temperature | Elevated | Increases the rate of chemical degradation. | [1] |

| Light | Exposure | Can catalyze degradation. | [1] |

| Moisture | Presence of H₂O | Can lead to H/D back-exchange, reducing isotopic purity. | [1] |

| pH | Acidic or Basic | Can catalyze H/D back-exchange.[7][8] | |

| Solvent | Protic vs. Aprotic | Protic solvents may be a source of protons for H/D exchange. | [1] |

| Label Position | On heteroatoms or adjacent to carbonyls vs. on stable carbon atoms | Deuterium on unstable positions is more susceptible to exchange.[10][11] |

Experimental Protocols

Detailed experimental protocols are essential for validating the stability of deuterated internal standards.

Protocol 1: Assessment of Stock and Working Solution Stability

Objective: To determine the stability of deuterated internal standard stock and working solutions under intended storage conditions.

Methodology:

-

Preparation: Prepare fresh stock and working solutions of the deuterated internal standard.

-

Storage: Store the solutions under the proposed conditions (e.g., -20°C for stock, 4°C for working solution).

-

Time Points: Analyze the solutions at various time points (e.g., 0, 7, 14, 30 days).

-

Analysis: At each time point, compare the response of the stored solution to a freshly prepared solution.

-

Acceptance Criteria: The mean response of the stored solution should be within a predefined percentage (e.g., ±15%) of the fresh solution.[9]

Protocol 2: Assessment of Freeze-Thaw and Bench-Top Stability in Matrix

Objective: To evaluate the stability of the deuterated internal standard in a biological matrix under conditions mimicking sample handling and storage.

Methodology:

-

Sample Preparation: Spike the blank biological matrix with the deuterated internal standard at its working concentration.[9]

-

Freeze-Thaw Stability: Subject the spiked matrix samples to a minimum of three freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature).[9]

-

Bench-Top Stability: Store the spiked matrix samples at room temperature for a duration that reflects the expected sample handling time.[9]

-

Sample Analysis: After the specified treatments, process and analyze the stability samples alongside freshly prepared comparison samples.[9]

-

Data Analysis: The mean response of the stability samples should be within ±15% of the mean response of the comparison samples.[9]

Protocol 3: Assessment of Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if the deuterated internal standard undergoes H/D exchange in the analytical workflow.[12]

Methodology:

-

Incubation: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).[12]

-

Time Points and Conditions: Aliquot the solutions and incubate them under different conditions that mimic the experimental workflow (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

-

Sample Preparation: At each time point, process the samples using the standard extraction procedure.[12]

-

LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.[12]

-

Data Evaluation: A significant decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.[12]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the storage and stability of deuterated internal standards.

Caption: A workflow for the proper storage and handling of deuterated internal standards.

Caption: Key factors influencing the stability of deuterated internal standards.

Caption: A comprehensive workflow for assessing the stability of deuterated compounds.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 5. moravek.com [moravek.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Gold Standard: Dioctyl Phthalate-d4 as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dioctyl phthalate (DEHP) and its metabolites is of paramount importance in environmental monitoring, human biomonitoring, and toxicology studies. Due to its ubiquitous presence as a plasticizer, there is a significant risk of sample contamination and variability during analytical procedures. To overcome these challenges, the use of a stable isotope-labeled internal standard is indispensable. Dioctyl phthalate-d4 (DEHP-d4), a deuterated analog of DEHP, has emerged as the gold standard for robust and reliable quantification, primarily through isotope dilution mass spectrometry (IDMS). This technical guide provides a comprehensive overview of the application of DEHP-d4, including detailed experimental protocols and quantitative data for its use in analytical methodologies.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[1] This labeled compound, in this case, DEHP-d4, is chemically identical to the native analyte (DEHP) and therefore exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer.[2] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of DEHP and its metabolites using DEHP-d4 as an internal standard. These values are representative of methods employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Table 1: Mass Spectrometry Parameters for DEHP Metabolites and DEHP-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Mono(2-ethylhexyl) phthalate (MEHP) | 277.1 | 134.1 | Negative ESI |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 293.1 | 121.1 | Negative ESI |

| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 291.1 | 121.1 | Negative ESI |

| Dioctyl phthalate-d4 (DEHP-d4) - as IS for DEHP | 395.3 | 153.1 | Positive ESI |

| Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) - as IS for MEHP | 281.1 | 138.1 | Negative ESI |

Data compiled from representative LC-MS/MS methods. Specific values may require optimization based on the instrument used.

Table 2: Method Validation Parameters for the Quantification of DEHP Metabolites in Human Serum

| Parameter | MEHP | MEHHP | MEOHP |

| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |

| Limit of Detection (LOD) (ng/mL) | 0.11 - 0.28 | 0.11 - 0.28 | 0.096 |

| Limit of Quantification (LOQ) (ng/mL) | 0.24 - 0.58 | 0.24 - 0.58 | 0.24 |

| Recovery (%) | 80 - 99 | 80 - 99 | 80 - 99 |

| Intra-day Precision (%RSD) | < 10 | < 10 | < 10 |

| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 |

This data is representative of an automated solid-phase extraction followed by HPLC-MS/MS analysis.[4]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of DEHP metabolites in human serum using DEHP-d4 (or its corresponding metabolite internal standards) and for the quantification of DEHP in water samples by GC-MS.

Protocol 1: Quantification of DEHP Metabolites in Human Serum by Automated SPE and LC-MS/MS

This protocol is adapted from established methods for the analysis of phthalate metabolites in biological matrices.[5][6]

1. Materials and Reagents:

-

Dioctyl phthalate-d4 (DEHP-d4) and its corresponding deuterated metabolite standards (e.g., MEHP-d4)

-

Native DEHP metabolite standards (MEHP, MEHHP, MEOHP)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Ammonium acetate

-

β-glucuronidase enzyme

-

Oasis HLB solid-phase extraction (SPE) cartridges (or similar)

-

Human serum samples

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of native and deuterated standards in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standards for the calibration curve.

-

Internal Standard Spiking Solution: Prepare a solution of the deuterated internal standards in methanol at a concentration appropriate for spiking into the samples.

-

Ammonium Acetate Buffer (pH 6.5): Prepare a buffer solution for the enzymatic hydrolysis step.

3. Sample Preparation (Automated Solid-Phase Extraction):

-

Sample Aliquoting: Thaw serum samples and aliquot 500 µL into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard spiking solution to each sample, quality control, and calibration standard.

-

Enzymatic Hydrolysis: Add ammonium acetate buffer and β-glucuronidase enzyme to each tube to deconjugate the glucuronidated metabolites. Incubate at 37°C for 90 minutes.

-

Acidification: Acidify the samples with formic acid.

-

Automated SPE:

-

Place the samples on an automated SPE system.

-

Conditioning: Condition the SPE cartridges with methanol followed by 0.1 M formic acid.

-

Loading: Load the prepared samples onto the SPE cartridges.

-

Washing: Wash the cartridges with water and then with a low percentage of methanol in water to remove interferences.

-

Elution: Elute the analytes with acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

Time (min) % B 0.0 10 1.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use multiple reaction monitoring (MRM) with the precursor and product ions listed in Table 1.

Protocol 2: Quantification of DEHP in Water by GC-MS

This protocol provides a general framework for the analysis of DEHP in environmental water samples.

1. Materials and Reagents:

-

Dioctyl phthalate-d4 (DEHP-d4)

-

Native DEHP standard

-

Hexane, Dichloromethane (DCM) - pesticide residue grade

-

Anhydrous sodium sulfate

-

Water samples

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEHP and DEHP-d4 in hexane.

-

Working Standard Solutions: Prepare a series of working standards for the calibration curve by diluting the stock solution in hexane.

-

Internal Standard Spiking Solution: Prepare a solution of DEHP-d4 in a suitable solvent (e.g., acetone) for spiking.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.

-

Internal Standard Spiking: Add a known amount of the DEHP-d4 internal standard spiking solution to the water sample.

-

Extraction:

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of DCM, and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the DCM (bottom) layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

-

Drying: Pass the combined DCM extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis:

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A low-bleed capillary column suitable for semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.

-

Ion Source Temperature: 230°C.

-

Detection: Use selected ion monitoring (SIM) mode. For DEHP, monitor m/z 149 (quantification ion) and 167, 279 (qualifier ions). For DEHP-d4, monitor m/z 153.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the analysis of DEHP metabolites in human serum.

Caption: Experimental workflow for DEHP metabolite analysis in serum.

Conclusion

The use of Dioctyl phthalate-d4 and its deuterated metabolites as internal standards in isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision for the quantification of DEHP and its metabolic products in complex matrices. The methodologies outlined in this guide, from automated sample preparation to sensitive LC-MS/MS and GC-MS analysis, represent the state-of-the-art for researchers, scientists, and drug development professionals. By adhering to these robust protocols, laboratories can ensure the generation of high-quality, reliable data essential for assessing human exposure and understanding the potential health implications of phthalates.

References

- 1. benchchem.com [benchchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Phthalates in Environmental and Biological Matrices using Dioctyl Phthalate-d4 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of various phthalate esters in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of Dioctyl phthalate-d4 (DOP-d4) as an internal standard is highlighted, demonstrating its effectiveness in correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision. The protocol is suitable for the analysis of phthalates in diverse samples, including environmental and biological specimens, which is critical for safety and regulatory compliance in drug development and environmental monitoring.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). They are found in a vast array of consumer and industrial products, including food packaging, medical devices, and pharmaceutical excipients. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment and be ingested or absorbed by humans. Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased scrutiny and regulation of their presence in various products and environmental compartments.

Accurate and reliable quantification of phthalates is therefore essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] However, the complexity of sample matrices and the multi-step nature of sample preparation can introduce significant variability and potential loss of target analytes. The use of a deuterated internal standard, such as Dioctyl phthalate-d4 (DOP-d4), is a crucial strategy to mitigate these issues.[2] DOP-d4 is chemically identical to its non-deuterated analog, dioctyl phthalate (DOP), and has a similar chromatographic behavior. Its distinct mass-to-charge ratio allows for its separate detection by the mass spectrometer, enabling it to serve as a reliable reference for the quantification of native phthalates. This approach corrects for analyte losses during extraction, concentration, and injection, as well as compensates for matrix effects that can suppress or enhance the instrument's response.

This application note provides a detailed protocol for the analysis of phthalates using DOP-d4 as an internal standard, complete with sample preparation procedures, GC-MS conditions, and data analysis guidelines.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, Acetone (GC grade or higher)

-

Standards:

-

Phthalate standards mix (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate, Benzyl butyl phthalate, Di(2-ethylhexyl) phthalate, Dioctyl phthalate)

-

Dioctyl phthalate-d4 (DOP-d4) internal standard solution (e.g., 100 µg/mL in a suitable solvent)

-

-

Sample Extraction:

-

For liquid samples (e.g., beverages, urine): Liquid-liquid extraction (LLE) with hexane.

-

For solid samples (e.g., tissues, soil): Solid-phase extraction (SPE) or sonication-assisted extraction.

-

-

Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and then hexane to avoid phthalate contamination.[3][4]

Sample Preparation: Liquid-Liquid Extraction (for liquid samples)

-

Spiking: To a 10 mL sample vial, add a known volume of the liquid sample (e.g., 5 mL).

-

Add a precise amount of the Dioctyl phthalate-d4 (DOP-d4) internal standard solution to achieve a final concentration of, for example, 100 ng/mL.

-

Extraction: Add 5 mL of hexane to the vial.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of phthalates into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer to a clean vial.

-

Concentration: Evaporate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.